![molecular formula C19H20N2OS B494451 3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 145628-73-5](/img/structure/B494451.png)
3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Übersicht
Beschreibung
This compound is a derivative of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .
Synthesis Analysis
The compound was synthesized using a microwave-assisted method . This method is known for its efficiency and the good yield it produces . The synthesis was catalyzed by silica supported fluoroboric acid .Chemical Reactions Analysis
The compound was evaluated for its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay . Seven derivatives exhibited IC50 values ranging from 76-489 nM .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anxiolytic Agent
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
The compound has been synthesized as a part of a novel series of benzodiazepine derivatives, which have been studied for their potential as antioxidant and anxiolytic agents .
Detailed Description of the Methods of Application or Experimental Procedures
The compounds were obtained in good yield by facile synthesis. Their antioxidant potential was checked using DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay . Seven derivatives exhibited IC50 values ranging from 76 to 489 nM. These compounds were further evaluated for their binding abilities towards the benzodiazepine binding site on GABAA receptors .
Thorough Summary of the Results or Outcomes Obtained
Among all the synthetics, seven derivatives exhibited IC50 values ranging from 76 to 489 nM. These seven compounds were further evaluated to check their binding abilities towards the benzodiazepine binding site on GABAA receptors. Three best-fit ligands were further evaluated for their anxiolytic effect by using three in vivo mice models i.e. Elevated Plus Maze, Light & Dark box, and Mirror Chamber model. The study revealed that compounds SD-3 and SD-20 showed the best anxiolytic effect as compared to the standard drug diazepam even at an oral dose of 1.0 mg/kg .
Inhibitor of GSK-3β
Specific Scientific Field
This application falls under the field of Biochemistry .
Comprehensive and Detailed Summary of the Application
The compound has been identified as a potential inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a known master regulator .
Detailed Description of the Methods of Application or Experimental Procedures
The compound’s inhibitory effect on GSK-3β was evaluated using a dose-response assay .
Thorough Summary of the Results or Outcomes Obtained
The compound exhibited an EC50 value of >3.00E+5nM, indicating its potential as an inhibitor of GSK-3β .
Component in Organic Solar Cells
Specific Scientific Field
This application falls under the field of Materials Chemistry .
Comprehensive and Detailed Summary of the Application
The compound has been used in the development of new soluble quinacridone-based molecules, which serve as electron donor materials for solution-processed organic solar cells .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is incorporated into quinacridone-based molecules, which are then used in the fabrication of organic solar cells .
Thorough Summary of the Results or Outcomes Obtained
The use of this compound in the development of new electron donor materials could potentially improve the efficiency of organic solar cells .
Inhibitor of BuChE
Comprehensive and Detailed Summary of the Application
The compound has been identified as a potential inhibitor of butyrylcholinesterase (BuChE), an enzyme that is associated with neurodegenerative diseases .
Detailed Description of the Methods of Application or Experimental Procedures
The compound’s inhibitory effect on BuChE was evaluated using a dose-response assay .
Thorough Summary of the Results or Outcomes Obtained
The compound exhibited an IC50 value of 0.2 µM, indicating its potential as an inhibitor of BuChE .
Antiviral Properties
Specific Scientific Field
This application falls under the field of Virology .
Comprehensive and Detailed Summary of the Application
Thiophene derivatives, such as the compound , have been studied for their potential antiviral properties .
Detailed Description of the Methods of Application or Experimental Procedures
The antiviral properties of the compound were evaluated using various in vitro and in vivo assays .
Thorough Summary of the Results or Outcomes Obtained
The compound showed promising results in preliminary studies, but further research is needed to confirm its potential as an antiviral agent .
Eigenschaften
IUPAC Name |
9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(2)10-14-17(15(22)11-19)18(16-8-5-9-23-16)21-13-7-4-3-6-12(13)20-14/h3-9,18,20-21H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFHVFCERGUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CS4)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126681, DTXSID601131874 | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-(2-thienyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,10,11-Tetrahydro-3,3-dimethyl-11-(2-thienyl)-2H-dibenzo[b,e][1,4]diazepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
CAS RN |
145628-73-5, 364338-45-4 | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-(2-thienyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145628-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-(2-thienyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,10,11-Tetrahydro-3,3-dimethyl-11-(2-thienyl)-2H-dibenzo[b,e][1,4]diazepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-2-(4-iodophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494368.png)
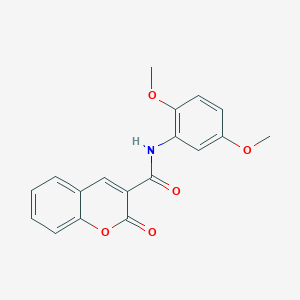
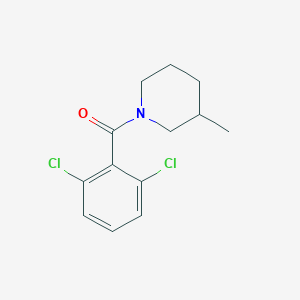
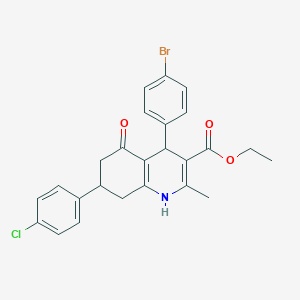
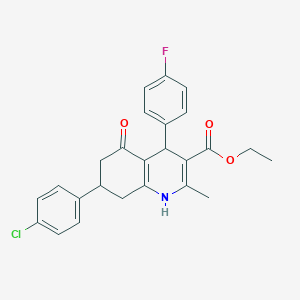
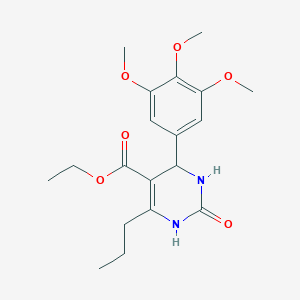
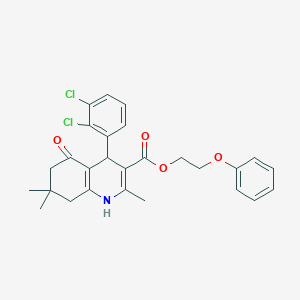
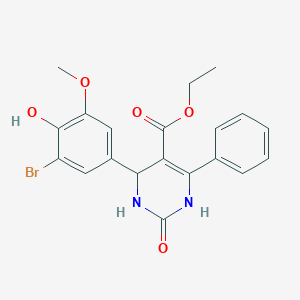
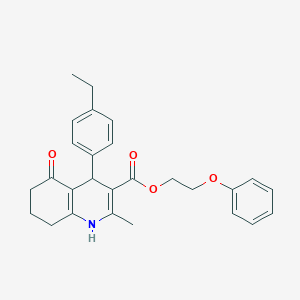
![Methyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494385.png)
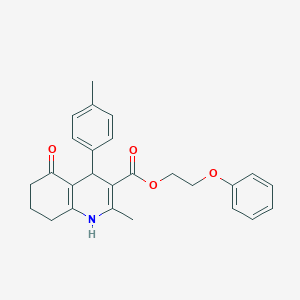
![Methyl 6-methyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494389.png)
![N-(3-acetylphenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494390.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494391.png)